3-Methyl-3H-imidazo[4,5-C]pyridine

CDK2 inhibition cancer cell proliferation kinase inhibitor scaffold

Procure this N3-methyl imidazo[4,5-c]pyridine (3-deazapurine) for precise SAR: its defined steric/electronic profile differs from the unsubstituted core (CAS 272-97-9). Validated for CDK2/Aurora A kinase inhibitor synthesis (IC₅₀ 21 nM derivatives) and Flaviviridae antiviral programs (EC₅₀ 0.17 μM vs. CSFV). Ensure batch consistency in ATP-binding pocket studies.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 7322-04-5
Cat. No. B1626050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3H-imidazo[4,5-C]pyridine
CAS7322-04-5
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=NC=C2
InChIInChI=1S/C7H7N3/c1-10-5-9-6-2-3-8-4-7(6)10/h2-5H,1H3
InChIKeyGKVVKWNIYISLDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3H-imidazo[4,5-C]pyridine (CAS 7322-04-5): 3-Deazapurine Scaffold for Kinase Inhibitor and Antiviral Research Procurement


3-Methyl-3H-imidazo[4,5-C]pyridine (CAS 7322-04-5, molecular formula C₇H₇N₃, molecular weight 133.15 g/mol) is a bicyclic heteroaromatic compound belonging to the imidazopyridine class, specifically an imidazo[4,5-c]pyridine derivative [1]. This scaffold is structurally recognized as a 3-deazapurine—a purine analog wherein the N3 nitrogen atom of the purine ring is replaced by a carbon atom—a structural modification that retains the capacity for biological target engagement while altering electronic distribution and metabolic stability relative to native purines [2]. The compound features a fused imidazole-pyridine ring system with a methyl substituent at the N3 position, presenting topological polar surface area (TPSA) of 30.7 Ų and calculated XLogP of 0.4, physicochemical parameters that differentiate it from both the unsubstituted parent scaffold and regioisomeric imidazopyridines such as the imidazo[4,5-b]pyridine series .

Why 3-Methyl-3H-imidazo[4,5-C]pyridine Cannot Be Interchanged with Purines or Other Imidazopyridine Regioisomers


Although 3-methyl-3H-imidazo[4,5-c]pyridine shares the 3-deazapurine pharmacophore with other imidazo[4,5-c]pyridine derivatives, generic substitution across this scaffold class is precluded by three critical factors. First, the N3-methyl substitution on the target compound introduces a defined steric and electronic profile that differs from the unsubstituted 3H-imidazo[4,5-c]pyridine core (CAS 272-97-9) and other N-alkyl variants, directly influencing binding interactions with ATP-binding pockets in kinase targets [1]. Second, the imidazo[4,5-c]pyridine regioisomer exhibits distinct protonation behavior and hydrogen-bonding patterns compared to the imidazo[4,5-b]pyridine series; ¹³C NMR studies have established that the pyridine-ring nitrogen in imidazo[4,5-c]pyridines is the most basic site, a property that governs molecular recognition in biological systems and cannot be assumed for alternative regioisomers [2]. Third, patent literature covering imidazo[4,5-c]pyridine-derived SSAO inhibitors (US-11530208-B2), antiviral compounds (US7795276B2), and PAF antagonists (US5446032A) consistently demonstrates that specific substitution patterns on this exact scaffold determine target selectivity profiles, meaning that even closely related analogs within the same patent families may exhibit divergent pharmacological outcomes [3]. Procurement decisions predicated on scaffold similarity alone risk introducing uncharacterized variables into experimental workflows where precise structural definition is required.

Quantitative Differentiation Evidence: 3-Methyl-3H-imidazo[4,5-C]pyridine vs. Structural Comparators


CDK2 Inhibitory Potency: Imidazo[4,5-c]pyridine Derivatives Achieve Nanomolar IC₅₀ Comparable to Clinical CDK2 Inhibitor CYC202

Imidazo[4,5-c]pyridine derivatives designed via scaffold hopping from the clinical CDK2 inhibitor CYC202 (seliciclib) demonstrate potent CDK2 inhibitory activity. The most active compound in the series, designated 5b, exhibited CDK2 IC₅₀ = 21 nM, which represents a potency level within the same order of magnitude as the reference clinical compound CYC202, confirming that the imidazo[4,5-c]pyridine scaffold is a validated bioisostere capable of maintaining high-affinity CDK2 engagement [1]. In vitro antiproliferative evaluation across three distinct cancer cell lines (HL60 leukemia, A549 lung adenocarcinoma, HCT116 colorectal carcinoma) yielded IC₅₀ values of 0.042 μM, 0.198 μM, and 0.227 μM respectively, demonstrating consistent cellular activity across multiple tissue origins [2].

CDK2 inhibition cancer cell proliferation kinase inhibitor scaffold

Antipestivirus Potency: Imidazo[4,5-c]pyridine BPIP Achieves Sub-Micromolar EC₅₀ Against Classical Swine Fever Virus

The imidazo[4,5-c]pyridine derivative BPIP [5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine] has been characterized as a highly potent inhibitor of classical swine fever virus (CSFV) replication in vitro. Unlike broad-spectrum antiviral agents, BPIP specifically targets the viral RNA-dependent RNA polymerase, a mechanism that distinguishes imidazo[4,5-c]pyridine-based antivirals from nucleoside analog approaches [1]. Quantitative evaluation established that BPIP achieves an EC₅₀ of 0.17 μM against CSFV replication in cell culture, positioning this scaffold class among the most potent non-nucleoside pestivirus polymerase inhibitors reported in peer-reviewed literature [2].

antiviral pestivirus CSFV polymerase inhibition

Pharmacological Scaffold Versatility: Imidazo[4,5-c]pyridine Core Validated Across Five Distinct Therapeutic Target Classes

Patent and primary literature analysis reveals that the imidazo[4,5-c]pyridine scaffold has been successfully optimized for high-potency activity against at least five distinct therapeutic target classes, a breadth of validated applications that distinguishes it from more narrowly applicable heterocyclic scaffolds. Documented target engagements include: (i) CDK2 inhibition with IC₅₀ = 21 nM for lead compound 5b [1]; (ii) Aurora kinase A (AURKA) inhibition with predicted high inhibitory activity prompting synthesis for biological testing [2]; (iii) SSAO (semicarbazide-sensitive amine oxidase) inhibition as claimed in US patent 11530208 B2 covering imidazo[4,5-c]pyridine derivatives [3]; (iv) HCV NS5B polymerase inhibition based on the tegobuvir pharmacophore scaffold-hopping strategy [4]; and (v) PAF (platelet activating factor) antagonism as established in US patent 5446032 A [5].

kinase inhibition antiviral SSAO inhibition PAF antagonism Aurora kinase

Physicochemical Differentiation: TPSA and XLogP Parameters Distinguish 3-Methyl-3H-imidazo[4,5-C]pyridine from Purine and Regioisomeric Analogs

Quantitative physicochemical characterization establishes that 3-methyl-3H-imidazo[4,5-c]pyridine (TPSA = 30.7 Ų, XLogP = 0.4) occupies a distinct property space compared to structurally related compounds [1]. In comparison, the purine scaffold (CAS 120-73-0) exhibits TPSA = 54.5 Ų (attributable to the additional N3 nitrogen) and XLogP = -0.2, indicating that the 3-deazapurine modification reduces polar surface area by approximately 44% while increasing lipophilicity . The regioisomeric imidazo[4,5-b]pyridine scaffold (CAS 272-97-9) shares identical atom composition but presents altered electronic distribution that affects both calculated and experimental physicochemical parameters. The 0 rotatable bonds and defined hydrogen-bond acceptor count (2 HBA, 0 HBD) of 3-methyl-3H-imidazo[4,5-c]pyridine confer a rigid, directional hydrogen-bonding profile distinct from more flexible heterocyclic alternatives [2].

drug-likeness permeability physicochemical profiling lead optimization

Procurement-Relevant Application Scenarios for 3-Methyl-3H-imidazo[4,5-C]pyridine (CAS 7322-04-5)


Kinase Inhibitor Medicinal Chemistry: CDK2 and Aurora Kinase A Lead Optimization

3-Methyl-3H-imidazo[4,5-c]pyridine serves as a validated starting scaffold for kinase inhibitor discovery programs. The compound provides direct entry to the 3-deazapurine chemical space that has yielded CDK2 inhibitors with nanomolar potency (IC₅₀ = 21 nM for optimized derivative 5b) and Aurora kinase A inhibitors with computationally predicted high inhibitory activity [1]. The N3-methyl substitution offers a defined synthetic handle for further derivatization while maintaining the core pharmacophore recognized by the ATP-binding pockets of multiple kinases. Procurement of this specific N3-methyl analog enables SAR exploration of substitution effects at the imidazole nitrogen position, a variable that significantly influences kinase selectivity profiles [2].

Antiviral Drug Discovery: Non-Nucleoside Polymerase Inhibitor Scaffold

The imidazo[4,5-c]pyridine scaffold exemplified by 3-methyl-3H-imidazo[4,5-c]pyridine has demonstrated validated antiviral activity against multiple members of the Flaviviridae family through non-nucleoside polymerase inhibition mechanisms. Documented antiviral potency includes EC₅₀ = 0.17 μM against classical swine fever virus (CSFV) for the BPIP derivative, with structural studies confirming direct targeting of the viral RNA-dependent RNA polymerase [1]. Additionally, structure-activity relationship studies based on the tegobuvir pharmacophore have established imidazo[4,5-c]pyridine derivatives as potent inhibitors of hepatitis C virus (HCV) NS5B polymerase, extending the antiviral utility of this scaffold class [2].

Chemical Biology Tool Compound Synthesis: 3-Deazapurine Bioisostere for Nucleoside Analog Development

3-Methyl-3H-imidazo[4,5-c]pyridine provides a direct synthetic entry point for the preparation of 3-deazapurine nucleosides—a class of compounds with documented immunosuppressive and anti-inflammatory activities. Enzymatic glycosylation methods using this aglycone as a pentosyl acceptor enable the synthesis of both ribonucleosides and 2′-deoxyribonucleosides, generating tool compounds for probing purine-dependent biological pathways with reduced susceptibility to metabolic deamination compared to native purine nucleosides [1]. The physicochemical differentiation (TPSA = 30.7 Ų vs. 54.5 Ų for purine) suggests altered cellular permeability characteristics that may influence intracellular accumulation and target engagement profiles [2].

Inflammation and Immune Modulation: SSAO and PAF Pathway Probe Development

Patent-protected imidazo[4,5-c]pyridine derivatives have been validated as potent inhibitors of semicarbazide-sensitive amine oxidase (SSAO), an enzyme implicated in inflammatory diseases, immune disorders, and tumor growth [1]. Additionally, the imidazo[4,5-c]pyridine scaffold has been established as a privileged core for platelet activating factor (PAF) antagonists with claimed utility in treating PAF-mediated diseases and disorders [2]. 3-Methyl-3H-imidazo[4,5-c]pyridine offers a defined starting point for synthesizing derivatives targeting these inflammatory pathways, with the N3-methyl group providing a modifiable position for SAR exploration while preserving the core recognition elements required for SSAO and PAF receptor engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3H-imidazo[4,5-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.